molecular formula C13H12N2 B11902548 3-(Naphthalen-1-ylamino)propanenitrile CAS No. 36710-68-6

3-(Naphthalen-1-ylamino)propanenitrile

Cat. No.: B11902548
CAS No.: 36710-68-6
M. Wt: 196.25 g/mol
InChI Key: DVWXBMMYPRDXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-1-ylamino)propanenitrile is an organic compound characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylamino)propanenitrile typically involves the reaction of naphthalen-1-amine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine to the acrylonitrile. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(Naphthalen-1-ylamino)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylamino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which may further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylamine: Shares the naphthalene ring and amino group but lacks the propanenitrile group.

    Propanenitrile: Contains the nitrile group but lacks the naphthalene ring.

    Naphthalen-1-ylpropanenitrile: Similar structure but without the amino group.

Uniqueness

3-(Naphthalen-1-ylamino)propanenitrile is unique due to the combination of the naphthalene ring, amino group, and nitrile group, which imparts distinct chemical and biological properties

Properties

CAS No.

36710-68-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-(naphthalen-1-ylamino)propanenitrile

InChI

InChI=1S/C13H12N2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,10H2

InChI Key

DVWXBMMYPRDXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.